molecular formula C18H18O3 B5550416 (E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate

Cat. No.: B5550416
M. Wt: 282.3 g/mol
InChI Key: FQEMOVHNAPADBV-MDWZMJQESA-N
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Description

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-ethylphenyl 3-(4-methoxyphenyl)acrylate is 282.125594432 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitive Polymers

Acrylate monomers, including those with methoxyphenyl groups, are used in the synthesis of photosensitive polymers. These polymers are characterized by their ability to undergo photocrosslinking, a process where polymer chains form cross-links in response to light exposure. This property makes them suitable for applications in photoresists and other materials that require precise patterning through photolithography. The research conducted by Reddy et al. (1998) explores the synthesis, characterization, and photocrosslinking properties of polymers with pendant α,β‐unsaturated ketone moiety, highlighting their potential in thin film applications and as photoresists in the presence of sensitizers (Reddy, Subramanian, & Sainath, 1998).

Photocrosslinkable Polymers

Methoxy substituted acrylate polymers containing photocrosslinkable pendant chalcone moiety exhibit unique properties that are useful in advanced materials. Tamilvanan et al. (2008) synthesized and characterized acrylate monomers with methoxyphenyl groups, demonstrating their potential in creating polymers with desired thermal stability and photoreactivity. These polymers are significant for developing new materials with specific optical properties and for applications as photoresists (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008).

Corrosion Inhibition

In the field of corrosion science, acrylamide derivatives, including those related to methoxyphenyl acrylate compounds, have been investigated for their corrosion inhibition properties. Research by Abu-Rayyan et al. (2022) on acrylamide derivatives demonstrates their effectiveness in inhibiting copper corrosion in nitric acid solutions. These compounds offer potential as corrosion inhibitors for metals in acidic environments, showcasing the chemical versatility and practical applications of methoxyphenyl acrylate derivatives (Abu-Rayyan et al., 2022).

Liquid Crystalline Polyacrylates

The synthesis and application of liquid crystalline polyacrylates using methoxyphenyl acrylate derivatives highlight their role in creating materials with unique mesophase behavior. Research in this area explores the polymerization of acrylate monomers to produce dendritic graft copolymers with specific thermal and optical properties. These materials are of interest for their potential applications in displays, optical devices, and as components in advanced composite materials (Zhang, 1998).

Properties

IUPAC Name

(4-ethylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-14-4-11-17(12-5-14)21-18(19)13-8-15-6-9-16(20-2)10-7-15/h4-13H,3H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMOVHNAPADBV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.